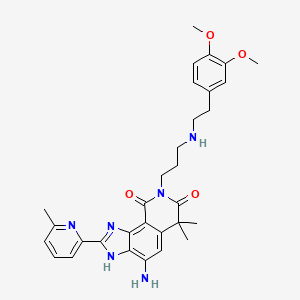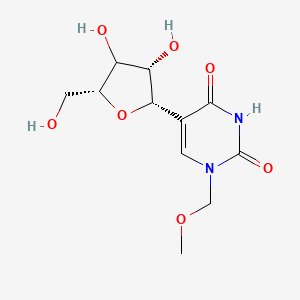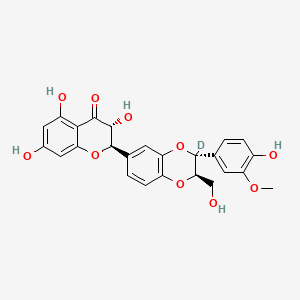
Silibinin-d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silibinin-d can be synthesized through various methods, including the encapsulation of silibinin in poly (lactic-co-glycolic acid) nanoparticles to control delivery and improve its poor solubility . Another method involves the use of sulfobutyl ether-beta-cyclodextrin to enhance the water solubility of silibinin .
Industrial Production Methods
Industrial production of this compound often involves the extraction of silymarin from the seeds of the milk thistle plant, followed by the isolation of silibinin through chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Silibinin-d undergoes various types of chemical reactions, including:
Reduction: It reduces reactive oxygen species levels and affects glycolysis, gluconeogenesis, and glycogenolysis.
Substitution: This compound can be encapsulated in nanoparticles or combined with other compounds to enhance its therapeutic effects
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sulfobutyl ether-beta-cyclodextrin and poly (lactic-co-glycolic acid) . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound.
Major Products Formed
The major products formed from the reactions involving this compound include silibinin-loaded nanoparticles and silibinin-cyclodextrin inclusion compounds .
Aplicaciones Científicas De Investigación
Silibinin-d has a wide range of scientific research applications, including:
Chemistry: Used in the development of targeted drug delivery systems and nanotechnology.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its therapeutic potential in treating diabetes, cancer, liver diseases, and other chronic conditions .
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals for its antioxidant and anti-inflammatory properties
Mecanismo De Acción
Silibinin-d exerts its effects through various molecular targets and pathways, including:
Antioxidant Activity: Inhibits oxidative phosphorylation and reduces reactive oxygen species levels.
Anti-inflammatory Activity: Modulates the expression of inflammatory cytokines and enzymes.
Anticancer Activity: Inhibits the activation of oncogenic pathways such as PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways, thereby suppressing cancer cell proliferation and inducing apoptosis.
Hepatoprotective Activity: Protects liver cells against toxins and supports liver function.
Comparación Con Compuestos Similares
Silibinin-d is often compared with other flavonolignans found in silymarin, such as isosilibinin, silicristin, and silidianin . While these compounds share similar antioxidant and hepatoprotective properties, this compound is unique in its multifaceted mechanisms of action and its potential for use in a wide range of therapeutic applications .
List of Similar Compounds
- Isosilibinin
- Silicristin
- Silidianin
- Silymarin
This compound stands out due to its extensive research and proven efficacy in various medical and industrial applications, making it a valuable compound in the field of natural product-based therapeutics .
Propiedades
Fórmula molecular |
C25H22O10 |
|---|---|
Peso molecular |
483.4 g/mol |
Nombre IUPAC |
(2R,3R)-2-[(2R,3R)-3-deuterio-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2H-1,4-benzodioxin-6-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1/i24D |
Clave InChI |
SEBFKMXJBCUCAI-RHNYKLMASA-N |
SMILES isomérico |
[2H][C@]1([C@H](OC2=C(O1)C=C(C=C2)[C@@H]3[C@H](C(=O)C4=C(C=C(C=C4O3)O)O)O)CO)C5=CC(=C(C=C5)O)OC |
SMILES canónico |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
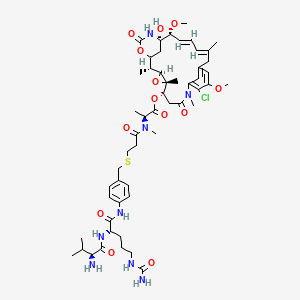
![(1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12395487.png)
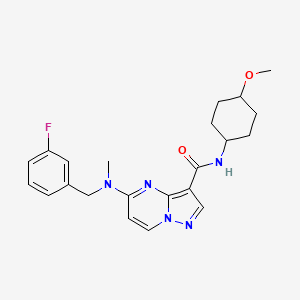
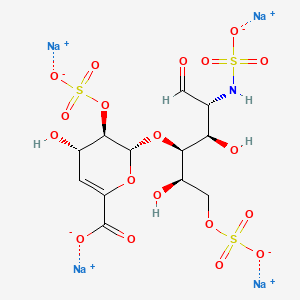
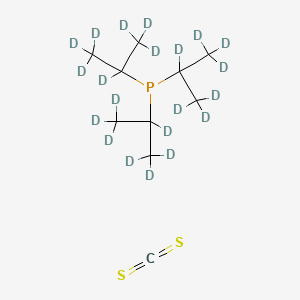
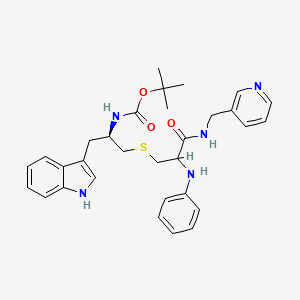
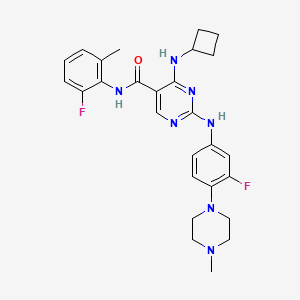
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)

